molecular formula C20H23N3O2 B2381644 ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone CAS No. 2309314-91-6

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone

Cat. No.: B2381644
CAS No.: 2309314-91-6
M. Wt: 337.423
InChI Key: PFDVMYWJRSGIIR-UHFFFAOYSA-N
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Description

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

The compound interacts with its targets, JAK1 and JAK2, through a process called ubiquitination and degradation . This process is mediated by E3 ligase, which is part of the protein degradation targeting chimeras (PROTACs) that the compound is based on . The compound effectively inhibits the release of pro-inflammatory cytokines by promoting the degradation of JAK .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . This pathway is involved in the regulation of specific inflammatory genes and adaptive immune responses . By degrading JAK1 and JAK2, the compound significantly inhibits type I, II, and III adaptive immunity .

Pharmacokinetics

It is known that the compound is prepared as a topical formulation, suggesting that it is intended for local application .

Result of Action

The compound’s action results in a significant reduction in the severity of atopic dermatitis (AD), as evidenced by a decrease in skin lesion clearance rate and AD severity score (SCORAD) . This suggests that the compound has therapeutic potential in the treatment of AD .

Action Environment

The unique structure of the skin limits the efficacy of locally applied JAK inhibitors in the treatment of AD . The compound, being a jak1/jak2 degrader based on protac and prepared as a topical formulation, provides a promising low-frequency and low-dose treatment method for ad .

Properties

IUPAC Name

3,4-dihydro-2H-chromen-2-yl-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-20(19-9-6-14-4-1-2-5-18(14)25-19)23-15-7-8-16(23)13-17(12-15)22-11-3-10-21-22/h1-5,10-11,15-17,19H,6-9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDVMYWJRSGIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3CCC4=CC=CC=C4O3)N5C=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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